Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride is a chemical compound with a complex structure that includes an acetamide group, a dimethylamino propyl chain, and a thymyloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate acyl chloride or anhydride to form the acetamide linkage. The thymyloxy group is introduced through a subsequent reaction with a thymol derivative under controlled conditions. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with specific molecular targets. The dimethylamino propyl chain can interact with biological receptors, while the thymyloxy group may enhance binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-(dimethylamino)propyl)-: Lacks the thymyloxy group, resulting in different chemical properties.
Acetamide, N-(3-(dimethylamino)propyl)-2-(methoxy)-: Contains a methoxy group instead of a thymyloxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the thymyloxy group in Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride imparts unique chemical properties, such as enhanced binding affinity and specific reactivity patterns, distinguishing it from similar compounds.
Properties
CAS No. |
32305-18-3 |
---|---|
Molecular Formula |
C17H29ClN2O2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-13(2)15-8-7-14(3)11-16(15)21-12-17(20)18-9-6-10-19(4)5;/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,18,20);1H |
InChI Key |
XYRYMUHQPRFZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.